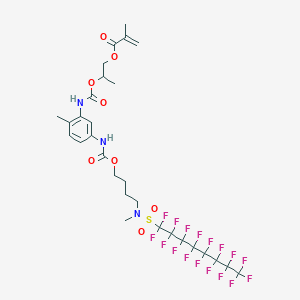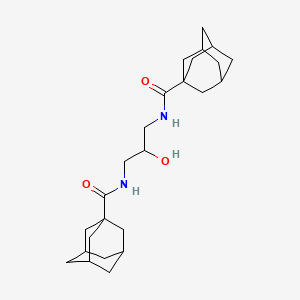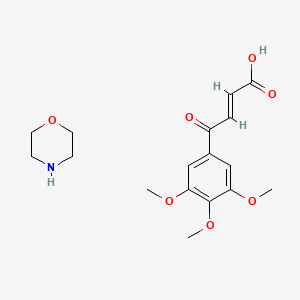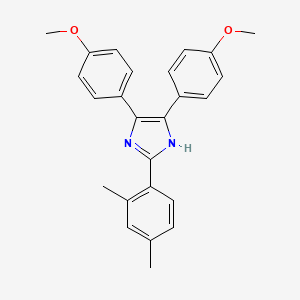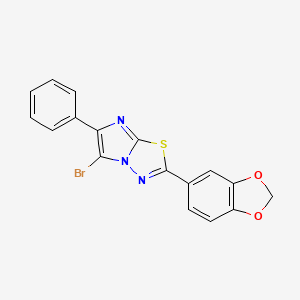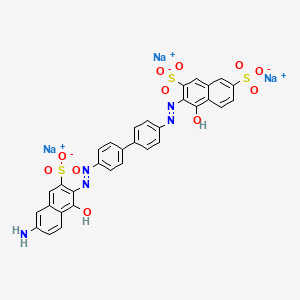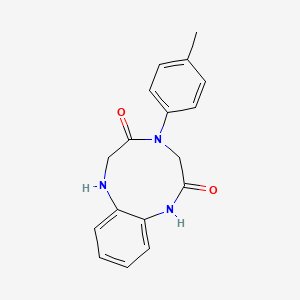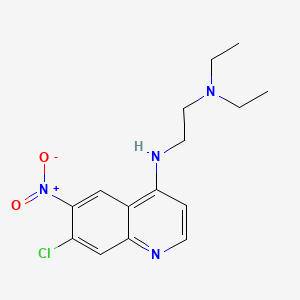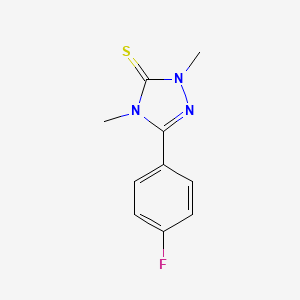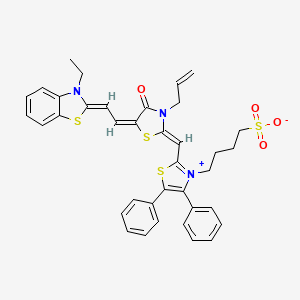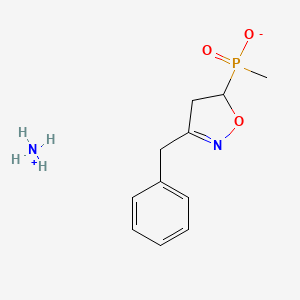
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Fosfinato de (4,5-dihidro-3-(fenilmetil)-5-isoxazolil)metilo de amonio es un compuesto orgánico complejo que presenta una estructura única que combina un anillo isoxazol con un grupo fosfinato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Fosfinato de (4,5-dihidro-3-(fenilmetil)-5-isoxazolil)metilo de amonio normalmente implica múltiples pasos. Un método común incluye la ciclización de precursores apropiados para formar el anillo isoxazol, seguido de la introducción del grupo fosfinato. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares necesarios para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
El Fosfinato de (4,5-dihidro-3-(fenilmetil)-5-isoxazolil)metilo de amonio puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales dentro del compuesto, lo que podría alterar sus propiedades.
Reducción: Esta reacción puede reducir grupos funcionales específicos, lo que lleva a diferentes derivados.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que permite la creación de una amplia gama de análogos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución. Las condiciones generalmente implican temperaturas, presiones y niveles de pH controlados para garantizar la ruta de reacción deseada.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxigenados, mientras que las reacciones de sustitución pueden producir una variedad de análogos funcionalizados.
Aplicaciones Científicas De Investigación
El Fosfinato de (4,5-dihidro-3-(fenilmetil)-5-isoxazolil)metilo de amonio tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y puede utilizarse en diversas reacciones orgánicas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual el Fosfinato de (4,5-dihidro-3-(fenilmetil)-5-isoxazolil)metilo de amonio ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estas interacciones pueden influir en varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y la relación estructura-actividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Fosfinato de (4,5-dihidro-3-(fenilmetil)-5-isoxazolil)metilo de amonio: comparte similitudes con otros compuestos isoxazol y fosfinato.
Fosfinato de (4,5-dihidro-3-(fenilmetil)-5-isoxazolil)metilo: Un compuesto estrechamente relacionado con propiedades similares, pero que carece del grupo amonio.
Derivados de isoxazol de fenilmetilo: Estos compuestos comparten la estructura del anillo isoxazol y pueden exhibir una reactividad química similar.
Singularidad
La singularidad del Fosfinato de (4,5-dihidro-3-(fenilmetil)-5-isoxazolil)metilo de amonio radica en su estructura combinada de isoxazol y fosfinato, que confiere propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles y lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
125674-50-2 |
|---|---|
Fórmula molecular |
C11H17N2O3P |
Peso molecular |
256.24 g/mol |
Nombre IUPAC |
azanium;(3-benzyl-4,5-dihydro-1,2-oxazol-5-yl)-methylphosphinate |
InChI |
InChI=1S/C11H14NO3P.H3N/c1-16(13,14)11-8-10(12-15-11)7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,13,14);1H3 |
Clave InChI |
KQTFLALDINBKHH-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C1CC(=NO1)CC2=CC=CC=C2)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
